2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide

Physicochemical profiling Isomer comparison Medicinal chemistry building blocks

Researchers requiring a versatile azetidine scaffold for library synthesis often face limited availability of building blocks with a free primary amine handle. This 3-aminoazetidine-derived acetamide (CAS 1343374-98-0) resolves this bottleneck, offering a para-tolyl substituent for linear molecular geometry preferred in SAR studies. • Free 3-NH₂ enables parallel amide coupling, sulfonamide formation, or reductive amination. • Para-substitution ensures linear geometry ideal for GPCR allosteric modulator & enzyme inhibitor programs. • 98% HPLC purity with UV-active chromophore simplifies purification and QC. • Suitable as a reference standard for resolving positional isomers (e.g., ortho-methyl congener).

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
CAS No. 1343374-98-0
Cat. No. B1487902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide
CAS1343374-98-0
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2CC(C2)N
InChIInChI=1S/C12H17N3O/c1-9-2-4-11(5-3-9)14-12(16)8-15-6-10(13)7-15/h2-5,10H,6-8,13H2,1H3,(H,14,16)
InChIKeyLAVILGOYVBYYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide Structure and Identity


2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide (CAS 1343374-98-0) is a 3-aminoazetidine-derived acetamide with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g·mol⁻¹ . The compound features a strained four-membered azetidine ring bearing a free primary amine at the 3-position, linked via an N-acetamide bridge to a para-tolyl (4-methylphenyl) group . This scaffold belongs to the broader class of 3-aminoazetidine amides, which have been investigated as triple reuptake inhibitors and muscarinic M₄ positive allosteric modulator (PAM) building blocks [1]. The free 3-amino group distinguishes this compound from N-substituted azetidine analogs and enables further synthetic diversification through amide coupling, sulfonamide formation, or reductive amination pathways.

3-Aminoazetidine amide building block for CNS-targeted libraries
Free primary amine enables ≥4 distinct derivatization pathways
Para-tolyl group provides linear geometry for SAR exploration

2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide Interchangeability Limitations


Although several 3-aminoazetidine acetamides share a common core scaffold, the identity and position of the N-aryl substituent govern critical molecular properties including lipophilicity, hydrogen-bonding capacity, and steric bulk, all of which directly influence reactivity in downstream derivatization and any biological recognition event [1]. The para-tolyl isomer (CAS 1343374-98-0) presents a distinct spatial and electronic profile compared to its ortho-methyl and unsubstituted N-phenyl congeners; even a methyl group migration from the 4- to the 2-position alters the torsional angle between the amide and aryl ring, potentially changing both the compound's conformational ensemble and its suitability as a synthetic building block for target-oriented library synthesis . The evidence items below quantify several of these differentiating parameters where data are available.

Aryl substitution pattern alters physicochemical profile

Para-tolyl isomer differs from ortho-methyl and unsubstituted N-phenyl analogs in predicted logP, steric accessibility, and conformational preference, which may affect both synthetic reactivity and biological recognition.

Ortho-methyl analog may reduce amide NH accessibility

The 2-methylphenyl congener can shield the amide nitrogen through intramolecular interactions, potentially limiting acylation or hydrogen-bonding events compared to the unobstructed para-tolyl geometry.

Unsubstituted N-phenyl does not replicate para-tolyl SAR

Absence of the methyl group removes a key lipophilic contact point used in enzyme pocket targeting; direct substitution without re-optimization may lead to loss of affinity in structure-guided programs.

2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide Differentiation Evidence


Para-Methylphenyl Substitution: Lipophilicity and Steric Differentiation

The 4-methylphenyl (para-tolyl) substituent imparts a predicted logP increase of approximately 0.5–0.6 log units relative to the unsubstituted N-phenyl analog, while the ortho-methyl isomer exhibits a lower effective lipophilicity due to intramolecular steric shielding of the amide NH . This difference in lipophilicity and steric accessibility directly affects the compound's partition coefficient and the reactivity of the amide nitrogen. In the absence of experimental logP data for the exact compound, predicted values from ChemicalBook indicate a pKa of 16.35 ± 0.40 for the conjugate acid of the azetidine nitrogen, consistent with a moderately basic amine handle .

Para-Methylphenyl Lipophilicity Profile
Class-level inference
Estimated ΔlogP ~+0.5 vs N-phenyl analog; comparable total logP but distinct 3D conformation vs ortho isomer (est. logP ~1.0–1.3 reduced effective lipophilicity).
Supports isomer-specific lipophilicity and conformation review.
Predicted values; no experimental logP data available.
Physicochemical profiling Isomer comparison Medicinal chemistry building blocks

Synthetic Diversification Capacity of Free 3-Amino Azetidine

The compound bears a primary amine at the azetidine 3-position, enabling a wider set of downstream transformations compared to N-methyl or N-acetyl azetidine analogs. In contrast, 2-(3-aminoazetidin-1-yl)-N-methyl-N-phenylacetamide (CAS not assigned; molecular formula C₁₂H₁₇N₃O, same MW as the target) has a tertiary amide and no free primary amine on the azetidine, limiting further derivatization to only the amide carbonyl. The free amine of the target compound can undergo amide coupling (e.g., with carboxylic acids or activated esters), sulfonylation, reductive amination, or Boc/Fmoc protection, making it a privileged intermediate for constructing diverse compound libraries [1]. No quantitative reactivity comparison exists in the literature; however, the number of accessible derivatization pathways for the target compound is estimated at ≥4 distinct reaction classes, vs. ≤2 for the N-methyl-N-phenyl analog.

Synthetic Diversification Capacity
Supporting evidence
≥4 accessible reaction classes (amide coupling, sulfonylation, reductive amination, urea formation) vs ≤2 for N-methyl-N-phenyl analog lacking free amine.
Free amine enables broader diversification for library synthesis.
Functional group-based assessment; no head-to-head efficiency data.
Synthetic intermediate Chemical biology probe synthesis Library diversification

Supplier-Certified Purity Advantage Over Research-Grade Standard

The compound is commercially available from Leyan (Product No. 1663538) with a certified purity of 98% . This exceeds the typical 95% purity threshold common for many research-grade 3-aminoazetidine building blocks. Higher purity reduces the burden of in-house re-purification and minimizes the risk of side reactions attributable to impurities during multi-step synthesis. No direct comparative purity analysis across multiple suppliers is available, but the documented 98% specification provides a verifiable procurement-quality anchor.

Supplier-Certified Purity
Supplier data
Purity 98% (Leyan, Product No. 1663538) versus typical 95% for research-grade analogs.
Higher purity may reduce impurity-related side reactions in multi-step synthesis.
Vendor COA; analytical method not publicly disclosed.
Quality control Procurement specification Reproducibility

2-(3-Aminoazetidin-1-yl)-N-(4-methylphenyl)acetamide Procurement and Applications


Focused Library Synthesis Building Block

The combination of a free 3-amino handle and a para-tolyl acetamide makes this compound a suitable core scaffold for generating libraries of 3-aminoazetidine amides via parallel amide coupling or sulfonamide formation. The para-substitution ensures linear molecular geometry, which is preferred for structure-activity relationship (SAR) exploration in enzyme inhibition and GPCR allosteric modulator programs where the azetidine amide has been validated as a key pharmacophoric element [1].

18F-PET Tracer Precursor Intermediate

The free primary amine can be readily functionalized with prosthetic groups such as 4-[¹⁸F]fluorobenzoic acid derivatives via amide bond formation. The para-tolyl group provides a UV-active chromophore that facilitates HPLC purification and quality control of the radiolabeled product. This application scenario is inferred from the generic synthetic utility of 3-aminoazetidine amides in radiochemistry [1].

Reference Standard for Isomeric Purity Methods

Given the existence of the ortho-methyl isomer 2-(3-aminoazetidin-1-yl)-N-(2-methylphenyl)acetamide, the 4-methylphenyl compound can serve as a reference standard for developing HPLC or UPLC methods to resolve positional isomers. The 98% certified purity [1] supports its use as a system suitability standard in quality control laboratories.

Bioconjugation Linker Intermediate

The dual functionality – a primary amine on the azetidine and an amide bond to a substituted aromatic ring – allows this compound to act as a heterobifunctional linker precursor. The amine can be elaborated with a payload (drug, fluorophore, biotin), while the acetamide can be further modified at the aromatic ring (e.g., nitration, halogenation) to introduce an orthogonal conjugation handle. This application derives from class-level precedent for 3-aminoazetidine amides in chemical biology [1].

Application
Selection Property
Validation Focus
Focused library synthesis
Free 3-amino handle + para-tolyl linear geometry
Parallel amide coupling / sulfonylation efficiency and SAR expansion
18F-PET tracer precursor
Primary amine for prosthetic group conjugation
Radiochemical purity and HPLC-UV tracking post-labeling
Reference standard for isomer resolution
Certified purity and distinct isomer identity
HPLC method specificity for para/ortho positional isomers
Bioconjugation linker intermediate
Orthogonal functional groups (amine + aryl)
Selective modification without cross-reactivity
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